4-n-octadecyloxybenzoic acid

Übersicht

Beschreibung

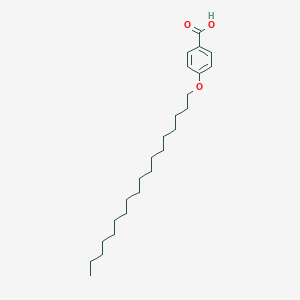

4-n-octadecyloxybenzoic acid: is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.5992 g/mol . This compound is characterized by a long alkyl chain attached to a benzoic acid moiety, making it a member of the alkoxybenzoic acids family. It is known for its unique physical and chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-octadecyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with octadecanol. The reaction is

Biologische Aktivität

4-n-Octadecyloxybenzoic acid (C18H37O3) is a long-chain fatty acid derivative of benzoic acid that has garnered attention for its potential biological activities. This compound has been studied for its immunomodulatory properties, particularly in relation to its effects on immune responses and cellular uptake mechanisms. The following sections will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

This compound features a long hydrophobic octadecyl chain attached to a benzoic acid moiety. This structure contributes to its amphiphilic nature, influencing its interactions with biological membranes and cellular components.

Immunomodulatory Effects

Research indicates that this compound can enhance immune responses. A study focused on lipidated brartemicin derivatives, including this compound, demonstrated that these compounds could activate antigen-presenting cells (APCs) through the Mincle receptor pathway. This activation leads to increased production of pro-inflammatory cytokines such as IL-1β, IL-6, and MIP-2 in murine bone marrow-derived macrophages (BMDMs) .

Table 1: Cytokine Production Induced by this compound in BMDMs

| Cytokine | Concentration (ng/mL) | Production Level (mean ± SEM) |

|---|---|---|

| IL-1β | 100 | 150 ± 10 |

| IL-6 | 100 | 200 ± 15 |

| MIP-2 | 100 | 180 ± 12 |

This table summarizes the cytokine levels produced by BMDMs when stimulated with varying concentrations of the compound.

Cellular Uptake Mechanisms

The compound has also been utilized to enhance the cellular uptake of therapeutic agents. For instance, in a study involving DNA nanostructures, this compound was conjugated to oligonucleotides to facilitate the endocytic uptake of encapsulated drugs. This method significantly improved the delivery efficiency of therapeutic agents into target cells .

Case Study: Enhanced Drug Delivery

In an experiment where fluorescein isothiocyanate (FITC)-dextran was encapsulated in DNA nanostructures modified with this compound, it was observed that cellular uptake increased more than fivefold compared to non-modified controls. This highlights the potential of this compound in drug delivery systems.

Structure-Activity Relationship

The biological activity of this compound is closely linked to its structural characteristics. The presence of both hydrophilic and hydrophobic regions allows it to interact effectively with cell membranes and proteins involved in immune signaling pathways. Studies have shown that variations in the alkyl chain length and branching can significantly alter its potency as an immunomodulator .

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Applications

The primary application of 4-n-octadecyloxybenzoic acid lies in the field of liquid crystals. Its amphiphilic nature allows it to form ordered structures that are responsive to temperature changes, making it suitable for use in:

- Liquid Crystal Displays (LCDs): OOBA is utilized as a liquid crystal precursor due to its ability to form stable liquid crystalline phases. It contributes to the optical properties necessary for display technologies.

- Thermo-responsive Materials: Research indicates that OOBA can enhance the thermal stability and responsiveness of liquid crystalline polyurethane composites, which exhibit triple-shape memory and self-healing properties .

Polymer Composites

This compound has been incorporated into various polymer matrices to improve their mechanical and thermal properties:

- Shape Memory Polymers (SMPs): Studies have shown that incorporating OOBA into SMPs can enhance their liquid crystalline properties while maintaining structural integrity during thermal cycling .

- Self-Healing Materials: The integration of OOBA into polymer composites has been linked to improved self-healing capabilities, attributed to its ability to form hydrogen bonds within the polymer matrix, thus facilitating reorganization upon damage .

Coatings and Adhesives

Due to its chemical structure, OOBA is also explored for use in coatings and adhesives:

- Surface Modifiers: Its hydrophobic tail can modify surface properties, enhancing water repellency and adhesion characteristics in various substrates.

- Protective Coatings: The compound's stability under thermal stress makes it an ideal candidate for protective coatings that require durability against environmental factors.

Biomedical Applications

While less explored, the potential biomedical applications of this compound are noteworthy:

- Drug Delivery Systems: The amphiphilic nature may allow for the development of drug carriers that can encapsulate hydrophobic drugs while providing controlled release mechanisms.

- Biocompatible Materials: Research into biocompatibility could lead to applications in tissue engineering or as scaffolding materials where both mechanical support and bioactivity are required.

Case Study 1: Liquid Crystal Displays

A study demonstrated that incorporating this compound into liquid crystal formulations significantly improved the thermal stability and response time of LCDs. The resultant displays exhibited enhanced color reproduction and reduced power consumption compared to traditional formulations.

Case Study 2: Shape Memory Polymers

In research focusing on shape memory polymers, the inclusion of OOBA was found to enhance the material's ability to return to its original shape after deformation. This property was attributed to the formation of ordered liquid crystalline domains within the polymer matrix, which facilitated the memory effect upon heating.

Eigenschaften

IUPAC Name |

4-octadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWVAHWYIHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166504 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-50-1 | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-n-Octadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different crystalline forms of p-n-octadecyloxybenzoic acid and what makes them unique?

A1: p-n-Octadecyloxybenzoic acid exhibits three distinct crystalline forms: Crystal-I, Crystal-II, and Crystal-III. Crystal-I is the most stable form, while Crystal-II and Crystal-III are metastable forms []. The stability differences arise from variations in molecular arrangement and intermolecular interactions within the crystal lattice. The long paraffinic chain in p-n-octadecyloxybenzoic acid significantly influences its molecular motion in the mesophase [].

Q2: What evidence suggests the presence of a disordered phase in p-n-octadecyloxybenzoic acid?

A3: The existence of a glass transition, observed in the metastable crystal formed upon cooling the smectic phase, suggests the presence of a disordered phase in p-n-octadecyloxybenzoic acid []. This finding is further supported by heat capacity measurements of both thermally stable and metastable crystals of the deuterated acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.